Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride
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Overview
Description
Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride is a chemical compound with the molecular formula C8H14ClNO2. It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride typically involves the cyclopropanation of alpha-diazoacetates using transition metal catalysis. One common method is the Ru(II)-catalyzed intramolecular cyclopropanation of alpha-diazoacetates . The reaction conditions often include the use of bromoacetyl bromide and 3-methyl-2-butenol in the presence of sodium bicarbonate, followed by an alkaline reaction in anhydrous THF.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride involves its interaction with various molecular targets. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is similar in structure but contains additional methyl groups, which can affect its reactivity and applications.
3-Azabicyclo[3.1.0]hexane: A simpler analog without the ester group, used in various synthetic applications.
Uniqueness
Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride is unique due to its specific ester functionality and hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Biological Activity
Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride is a bicyclic compound notable for its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and possible therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₄ClNO₂
- Molecular Weight : 191.65 g/mol
- Appearance : Typically a white to yellow solid, soluble in polar solvents due to its hydrochloride salt form.
The compound features a bicyclic structure with a nitrogen atom in the ring, contributing to its reactivity and biological activity. The presence of an ester functional group enhances its potential interactions with biological systems .
Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, particularly opioid receptors, which are known to play a critical role in pain modulation . This interaction indicates potential analgesic and anti-inflammatory properties, making it a candidate for pain management therapies.
Pharmacological Studies
Research has indicated promising results regarding the compound's receptor binding affinity and metabolic stability:
- Receptor Interaction : It has been shown to bind to opioid receptors, which are essential targets for analgesic drugs.
- Metabolic Stability : Studies indicate that it possesses reasonable metabolic stability in human liver microsomes, suggesting a favorable pharmacokinetic profile .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | C₈H₁₄ClNO₂ | Similar bicyclic structure; different substituent |
Methyl 2-(3-pyrrolidinyl)acetate | C₇H₁₃NO₂ | Contains a pyrrolidine ring; different nitrogen placement |
Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride | C₉H₁₆ClNO | Additional methyl groups; altered sterics |
These compounds illustrate variations in substituents and ring structures that can influence their biological activities and chemical reactivities .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Analgesic Effects : In animal models, the compound demonstrated significant analgesic activity comparable to established opioid analgesics.
- Anti-inflammatory Properties : In vitro studies showed that it could reduce inflammatory markers in cell cultures, suggesting potential use in treating inflammatory conditions.
- Metabolic Studies : Research indicated that the compound maintains stability during metabolic processes, which is crucial for its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)2-5-6-3-9-4-7(5)6;/h5-7,9H,2-4H2,1H3;1H |
InChI Key |
FXYGUPVLDIACMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C2C1CNC2.Cl |
Origin of Product |
United States |
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